![molecular formula C16H23N3O2 B5911034 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime, also known as DMABN-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a complex chemical process and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is not fully understood, but it is believed to interact with cellular components such as proteins and lipids. This compound has been found to have a high affinity for lipid membranes, which may contribute to its imaging capabilities. This compound has also been shown to have antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including its ability to act as an antioxidant and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is its high photostability, which makes it an excellent candidate for imaging applications. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for 4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime research, including its use in the development of new imaging techniques and its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with cellular components. The synthesis of new derivatives of this compound may also be explored to improve its properties and expand its potential applications.
Conclusion
This compound is a unique compound that has gained significant attention in scientific research due to its properties and potential applications. This compound has been extensively studied for its use in imaging applications, as well as its potential as a therapeutic agent. While there are still many unanswered questions regarding the mechanism of action of this compound, its potential for future research is promising.
合成法
4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime is synthesized through a multi-step chemical process that involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexyl isocyanate, followed by the addition of hydroxylamine hydrochloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime has been extensively studied for its potential use as a fluorescent probe in biological imaging. This compound has been found to have excellent photostability and high fluorescence quantum yield, making it a promising candidate for imaging applications. Additionally, this compound has been used as a catalyst in various chemical reactions and as a reagent in the synthesis of other compounds.
特性
IUPAC Name |
[(Z)-[4-(dimethylamino)phenyl]methylideneamino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-19(2)15-10-8-13(9-11-15)12-17-21-16(20)18-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,18,20)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYVNKSTINULOS-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NOC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\OC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-N'-(3-nitrobenzylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910953.png)
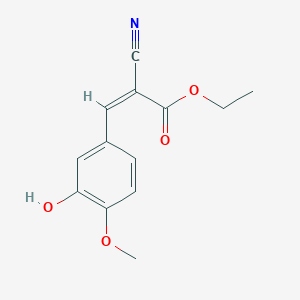
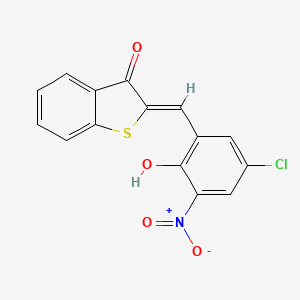
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)
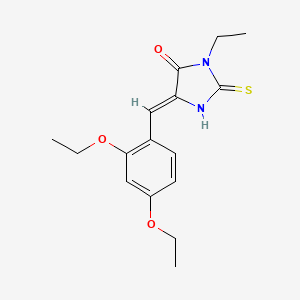
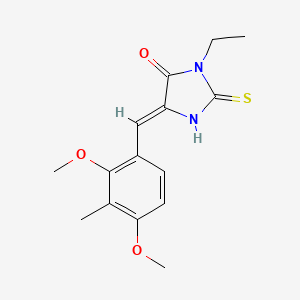
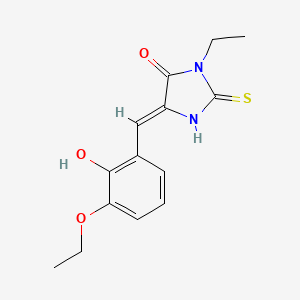
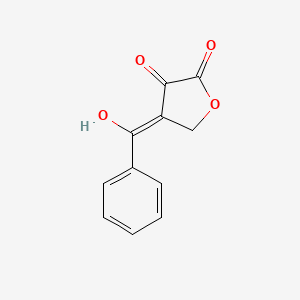
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)
